molecular formula C14H20N2O4 B15229376 Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate

Katalognummer: B15229376
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: DQKZZXAKNMGBBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amine, and a methyl group on the nicotinic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Esterification: The carboxylic acid group of nicotinic acid is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

    Methylation: The methyl group is introduced onto the nicotinic acid ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions at the methyl group or the nicotinic acid ring.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Hydrolysis: Nicotinic acid derivative.

    Deprotection: Free amine derivative.

    Substitution: Various substituted nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl nicotinate: Lacks the tert-butoxycarbonyl-protected amine and methyl group.

    Methyl 5-amino-2-methylnicotinate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-methylnicotinate: Lacks the tert-butoxycarbonyl-protected amine.

Uniqueness

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate is unique due to the presence of the tert-butoxycarbonyl-protected amine and the specific positioning of the methyl group on the nicotinic acid ring. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C14H20N2O4

Molekulargewicht

280.32 g/mol

IUPAC-Name

ethyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-6-19-12(17)11-7-10(8-15-9(11)2)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18)

InChI-Schlüssel

DQKZZXAKNMGBBX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=CC(=C1)NC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.